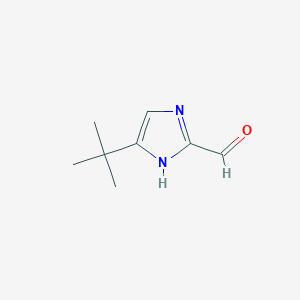

4-tert-butyl-1H-imidazole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

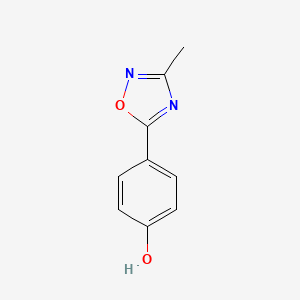

“4-tert-butyl-1H-imidazole-2-carbaldehyde” is a chemical compound with the empirical formula C8H12N2O . It is a derivative of imidazole, a heterocyclic compound .

Synthesis Analysis

The synthesis of imidazole derivatives, including “this compound”, often involves the use of reagents such as formic acid, acetic anhydride, and sodium borohydride . For example, 4-bromo-1H-imidazole can be reacted with a 2M solution of i-PrMgCl in THF at 0°C, followed by the addition of a 2.5M solution of n-BuLi in hexanes .Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The SMILES string representation of the molecule isCCCCc1nc(C=O)c[nH]1 . Chemical Reactions Analysis

Imidazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, 4-Imidazolecarboxaldehyde can undergo reductive amination with an amine in the presence of sodium borohydride to form secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 152.19 . It is a solid at room temperature .科学的研究の応用

Novel Synthesis of Alkaloids

Ando and Terashima (2010) reported a novel synthesis approach for 2-amino-1H-imidazol-4-carbaldehyde derivatives, a structure closely related to 4-tert-butyl-1H-imidazole-2-carbaldehyde. This method was utilized in the efficient synthesis of representative 2-aminoimidazole alkaloids, including oroidin, hymenidin, dispacamide, monobromodispacamide, and ageladine A. These compounds have significant implications in the development of new pharmaceuticals and bioactive materials (Ando & Terashima, 2010).

Catalysis in Organic Synthesis

Drabina et al. (2015) developed a series of 5-tert-butyl-2-(pyridine-2-yl)imidazolidine-4-ones and their Cu(II) complexes, demonstrating their effectiveness as enantioselective catalysts in the Henry reaction of various aldehydes with nitromethane. This work highlights the potential of using derivatives of this compound in asymmetric synthesis, providing a pathway to synthesizing key intermediates for medical drugs such as Salmeterol with high enantiomeric excess (Drabina et al., 2015).

Development of Ligands for Asymmetric Catalysis

Ellman et al. (2002) explored N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines, leveraging the tert-butanesulfinyl group derived from structures similar to this compound. This methodology facilitates the synthesis of a wide range of highly enantioenriched amines, demonstrating the utility of such compounds in developing new ligands for asymmetric catalysis (Ellman, Owens, & Tang, 2002).

作用機序

Target of Action

Imidazole derivatives are known to be key components in a variety of functional molecules used in everyday applications

Mode of Action

Imidazole derivatives are known to interact with various biological targets, influencing their function and leading to changes at the molecular level .

Biochemical Pathways

Imidazole derivatives are known to play a role in a diverse range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-tert-butyl-1H-imidazole-2-carbaldehyde . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Safety and Hazards

特性

IUPAC Name |

5-tert-butyl-1H-imidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)6-4-9-7(5-11)10-6/h4-5H,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSVXEIIVDOIKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B2744361.png)

![2-Amino-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2744363.png)

![Disodium 3-[4-(3-carboxylato-1-adamantyl)phenyl]-1-adamantanecarboxylate](/img/structure/B2744368.png)

![(4-Bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone](/img/structure/B2744372.png)

![2-[(4-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-3-carboxamide](/img/structure/B2744378.png)

![1-(4-Fluorobenzyl)-2-(pyrrolidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2744379.png)

![9-benzyl-3-(4-bromobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2744383.png)